molecular formula C21H19NO4 B2396769 2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one CAS No. 938037-05-9

2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one

Cat. No.: B2396769
CAS No.: 938037-05-9
M. Wt: 349.386
InChI Key: LIMPWADBIDDVIP-UHFFFAOYSA-N
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Description

2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one is a complex organic compound belonging to the chromenone family. This compound is characterized by its unique furo[3,2-c]chromen-4-one core structure, which is further substituted with a methoxyethylamino group, a methyl group, and a phenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one can be achieved through several synthetic routes. One common method involves the Pechmann condensation, which is a straightforward approach for preparing substituted chromenones. This method typically requires the use of phenols (or naphthols) and ethyl acetoacetate in the presence of a catalyst such as indium chloride (InCl3) under solvent-free conditions . The reaction is carried out at room temperature using a high-speed ball mill mixer, resulting in good yields of the desired product.

Chemical Reactions Analysis

2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids or bases, transition metal catalysts, and oxidizing or reducing agents. For example, the compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products. Similarly, reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives .

Scientific Research Applications

2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of various biologically active compounds. In biology and medicine, it has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities . Additionally, the compound has been explored for its use in the development of novel pharmaceuticals and as a probe for studying biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one involves its interaction with specific molecular targets and pathways within the cell. The compound is known to modulate various signaling pathways, including those involved in inflammation, oxidative stress, and cell proliferation. By binding to specific receptors or enzymes, it can exert its effects on cellular processes, leading to the observed biological activities .

Comparison with Similar Compounds

2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one can be compared with other similar compounds, such as 4-methyl-2H-chromen-2-one and 2-amino-4H-chromene derivatives. These compounds share a similar chromenone core structure but differ in their substituents, which can significantly impact their chemical and biological properties. For instance, 4-methyl-2H-chromen-2-one is known for its use in the synthesis of coumarin derivatives, while 2-amino-4H-chromene derivatives have been studied for their cytotoxic activities against tumor cells . The unique combination of functional groups in this compound distinguishes it from these related compounds and contributes to its distinct properties and applications.

Properties

IUPAC Name

2-(2-methoxyethylamino)-6-methyl-3-phenylfuro[3,2-c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-13-7-6-10-15-18(13)26-21(23)17-16(14-8-4-3-5-9-14)20(25-19(15)17)22-11-12-24-2/h3-10,22H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMPWADBIDDVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(=C(O3)NCCOC)C4=CC=CC=C4)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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